4-(3,5-Dimethylphenyl)-1-butene
Overview
Description
4-(3,5-Dimethylphenyl)-1-butene, commonly referred to as 4-DMB, is a cyclic hydrocarbon that has been studied for its potential as an intermediate in the synthesis of a variety of compounds as well as its potential applications in the field of scientific research. 4-DMB is a structural isomer of 1-butene, which is a colorless, flammable gas that is used in the production of plastics, rubber, and other industrial products. 4-DMB is also a structural isomer of 1,3-dimethylcyclohexene, which is a colorless liquid with a sweet, pungent odor. 4-DMB has been studied for its potential applications in the fields of organic synthesis and scientific research, and
Scientific Research Applications
Photogeneration and Reactivity of Aryl Cations
In a study exploring the photochemistry of aromatic halides, it was found that 4-hydroxy(methoxy)phenyl cations, which can be generated from compounds like 4-(3,5-Dimethylphenyl)-1-butene, show significant potential in synthetic chemistry. These cations exhibit the ability to add to pi nucleophiles, including alkenes, yielding arylated products through a cationic mechanism. This process demonstrates the utility of these compounds in creating complex molecular structures, relevant in fields like pharmaceuticals and materials science (Protti, Fagnoni, Mella, & Albini, 2004).
Functionalized Isoprene Unit Development
Another application lies in the electrochemical preparation of specific isoprene units, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. The selective preparation of such units, which can be derived from or related to this compound, is crucial for developing specialized polymers and elastomers. These substances have wide-ranging applications, from automotive parts to medical devices (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Stereospecific Addition and Disilyne Reactivity
In the field of organosilicon chemistry, compounds similar to this compound have been used to investigate the reactivity of disilynes toward π-bonds. This research provides insights into the synthesis of complex silicon-containing compounds, which are important in semiconductor technology and materials science (Kinjo et al., 2007).
Catalysis in Polymerization
These compounds also play a role in the development of catalysts for olefin polymerization. Research in this area focuses on creating more efficient and selective catalysts for producing plastics and other polymeric materials, which are integral to modern industry and technology (Schmid et al., 2001).
Mechanism of Action
Target of Action
For instance, Aticaprant, a compound containing a 3,5-dimethylphenyl group, acts as a selective antagonist of the κ-opioid receptor
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
For example, Aticaprant, a compound with a 3,5-dimethylphenyl group, is known to affect the WNT/β-catenin pathway, which regulates a wide range of cellular functions .
properties
IUPAC Name |
1-but-3-enyl-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBAVCBYLNBLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505909 | |
Record name | 1-(But-3-en-1-yl)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77446-28-7 | |
Record name | 1-(But-3-en-1-yl)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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